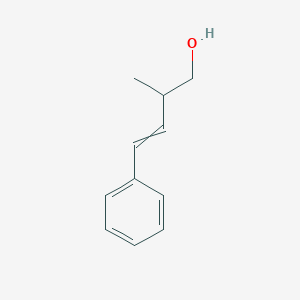

2-Methyl-4-phenylbut-3-en-1-ol

Description

Contextualization within Allylic Alcohol Chemistry and Phenyl-Substituted Butene Systems

Allylic alcohols are compounds where a hydroxyl group is attached to a carbon atom next to a double bond. britannica.com This structural motif is crucial in organic synthesis because it allows for a variety of reactions at the alcohol, the double bond, and the allylic position. General methods for synthesizing allylic alcohols include the reduction of α,β-unsaturated carbonyl compounds, addition of organometallic reagents to α,β-unsaturated aldehydes, and the reductive coupling of alkynes and aldehydes. organic-chemistry.org The hydroxyl group in allylic alcohols can direct the stereochemical outcome of certain reactions, such as epoxidations. wikipedia.org For instance, directed epoxidation of allylic alcohols with reagents like meta-chloroperoxybenzoic acid (m-CPBA) often proceeds with high facial selectivity due to hydrogen bonding between the alcohol and the oxidant. wikipedia.org

The phenyl-substituted butene portion of the molecule also imparts significant reactivity. The phenyl group in conjugation with the butene double bond creates a styrenyl-like system, which can influence the electronic properties and reactivity of the alkene. Phenyl-substituted butene systems are common structural motifs in organic chemistry and can be synthesized through various methods, including Wittig-type reactions, cross-coupling reactions, or elimination reactions. The presence of the phenyl group can activate the double bond towards certain electrophilic additions and allows for transformations involving the aromatic ring.

Strategic Importance and Potential as a Synthetic Intermediate

The strategic importance of 2-Methyl-4-phenylbut-3-en-1-ol lies in its potential as a versatile synthetic intermediate. The functional groups present in the molecule offer multiple handles for elaboration into more complex structures.

Potential Transformations:

Oxidation: The primary allylic alcohol can be oxidized to the corresponding α,β-unsaturated aldehyde, 2-methyl-4-phenylbut-2-enal, or further to the carboxylic acid. These products are valuable building blocks in their own right.

Epoxidation: As an allylic alcohol, it is a prime substrate for stereocontrolled epoxidation reactions. The resulting epoxy alcohol is a key intermediate for synthesizing diols, amino alcohols, and other highly functionalized molecules. The Sharpless asymmetric epoxidation is a notable example of a reaction that provides high enantioselectivity for this class of compounds. wikipedia.org

Substitution Reactions: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide), enabling nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities at the C1 position.

Alkene Modifications: The carbon-carbon double bond can undergo various transformations, including hydrogenation to produce the saturated alcohol, 2-methyl-4-phenylbutan-1-ol. It can also participate in cycloaddition reactions, dihydroxylation, or cleavage reactions.

Cross-Coupling: The molecule could potentially be used in transition metal-catalyzed cross-coupling reactions, leveraging either the hydroxyl group (after conversion to a suitable electrophile) or C-H activation pathways on the aromatic ring or alkene.

Overview of Key Research Directions and Challenges Pertaining to this compound

While specific research dedicated exclusively to this compound is not extensively documented in mainstream literature, research on analogous allylic alcohols and phenyl-substituted systems highlights potential avenues and difficulties.

A primary research direction involves the development of stereoselective synthetic routes to access specific isomers of the compound. The molecule possesses both a chiral center at the C2 position and E/Z stereoisomerism at the C3-C4 double bond. Achieving control over both these elements simultaneously presents a significant synthetic challenge. Enantioselective methods, such as the catalytic reductive coupling of an appropriate alkyne and aldehyde, could be explored to produce enantioenriched forms of the alcohol. organic-chemistry.org

A key challenge is managing the reactivity of the multiple functional sites. Selective reaction at one site without affecting the others (chemoselectivity) is crucial for its utility as a synthetic intermediate. For example, selectively oxidizing the alcohol without reacting with the double bond requires carefully chosen reagents and conditions.

Furthermore, exploring the utility of this compound as a precursor for biologically active molecules or advanced materials remains a fertile area for investigation. Its structural similarity to subunits found in natural products and pharmaceuticals suggests potential applications in medicinal chemistry. Research could focus on converting it into derivatives and screening them for various biological activities.

Structure

3D Structure

Properties

CAS No. |

678144-90-6 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-methyl-4-phenylbut-3-en-1-ol |

InChI |

InChI=1S/C11H14O/c1-10(9-12)7-8-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3 |

InChI Key |

ICQGZSWKLHHNPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 4 Phenylbut 3 En 1 Ol

Retrosynthetic Analysis and Fundamental Disconnections of the Carbon Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-Methyl-4-phenylbut-3-en-1-ol, two primary disconnections are most logical.

Disconnection 1 (C2-C3 Bond): A primary disconnection can be made at the C2-C3 single bond. This bond can be formed via the nucleophilic addition of a methyl group equivalent to the β-carbon of an α,β-unsaturated aldehyde. This approach identifies cinnamaldehyde (B126680) and a methyl organometallic reagent as potential precursors. This is a classic carbonyl addition strategy.

Disconnection 2 (C3=C4 Double Bond): An alternative disconnection is at the C3=C4 double bond. This suggests a Wittig-type reaction or a related olefination strategy. This pathway would involve reacting benzaldehyde (B42025) with a phosphorus ylide derived from a 3-hydroxy-2-methylpropyl fragment.

Disconnection 3 (Functional Group Interconversion): A functional group interconversion (FGI) approach points to the reduction of a corresponding α,β-unsaturated aldehyde or ketone. This identifies 2-methyl-4-phenylbut-3-enal as a direct precursor, which can be reduced to the target alcohol.

These disconnections form the basis for the classical synthetic approaches detailed below.

Classical Approaches to the Synthesis of this compound

Classical synthesis relies on well-established, often stoichiometric reactions that have been fundamental to organic chemistry for decades.

One of the most direct methods to synthesize this compound is through the selective reduction of the carbonyl group in its corresponding aldehyde, 2-methyl-4-phenylbut-3-enal. The key challenge in this approach is to reduce the aldehyde in the presence of the conjugated carbon-carbon double bond.

Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) can sometimes lead to the reduction of both the aldehyde and the double bond. To achieve selective 1,2-reduction of the carbonyl group, specific reagents are employed.

Luche Reduction: This method uses sodium borohydride in combination with a lanthanide salt, typically cerium(III) chloride (CeCl₃). The cerium salt coordinates to the carbonyl oxygen, enhancing its electrophilicity and favoring the 1,2-addition of the hydride, thus preserving the double bond.

Diisobutylaluminium Hydride (DIBAL-H): At low temperatures (e.g., -78 °C), DIBAL-H is an effective reagent for the selective reduction of α,β-unsaturated aldehydes to allylic alcohols.

A related strategy involves the enzymatic reduction of a corresponding ketone. For instance, multi-enzyme cascade reactions combining an ene-reductase and an alcohol dehydrogenase can achieve stereoselective reduction of both the C=C double bond and the carbonyl group of precursors like (E)-3-methyl-4-phenylbut-3-en-2-one to yield stereoisomers of the corresponding saturated alcohol. polimi.it While this example yields a saturated product, the principle of using alcohol dehydrogenase for stereoselective ketone reduction is a powerful tool in classical synthesis. polimi.it

Table 1: Reagents for Selective Carbonyl Reduction

| Reagent | Conditions | Selectivity |

|---|---|---|

| NaBH₄, CeCl₃ (Luche Reduction) | Methanol, 0 °C to RT | High for 1,2-reduction of carbonyl |

The Grignard reaction is a powerful and classic method for forming carbon-carbon bonds. aroonchande.com The synthesis of this compound can be readily achieved by reacting an appropriate α,β-unsaturated aldehyde with a suitable Grignard reagent. libretexts.org

The most common pathway involves the 1,2-addition of a methyl nucleophile to cinnamaldehyde.

Reaction: Cinnamaldehyde is treated with methylmagnesium bromide (CH₃MgBr) or methyllithium (B1224462) (CH₃Li). The methyl carbanion attacks the electrophilic carbonyl carbon.

Workup: A subsequent aqueous acidic workup protonates the resulting alkoxide to yield the final product, this compound.

It is crucial to control the reaction conditions (e.g., low temperature) to favor 1,2-addition over the competing 1,4-conjugate addition, which would result in the formation of a saturated ketone after workup.

Table 2: Grignard Synthesis of this compound

| Carbonyl Substrate | Organometallic Reagent | Product after Workup |

|---|---|---|

| Cinnamaldehyde | Methylmagnesium Bromide | This compound |

Beyond single-step transformations, multi-step sequences can provide greater control and flexibility. A plausible linear synthesis could involve a Wittig reaction.

Preparation of the Phosphonium (B103445) Ylide: 2-Hydroxypropanal can be protected, for example as a cyclic acetal (B89532) using ethylene (B1197577) glycol. The terminal methyl group is then halogenated (e.g., using N-bromosuccinimide) to create a suitable precursor for the Wittig reagent. Reaction with triphenylphosphine (B44618) would yield the corresponding phosphonium salt, which is then treated with a strong base to form the ylide.

Wittig Reaction: The generated ylide is then reacted with benzaldehyde. This olefination step forms the C=C double bond and constructs the full carbon skeleton.

Deprotection: The final step involves the removal of the protecting group from the hydroxyl function under acidic conditions to yield this compound.

This pathway, while longer, allows for the assembly of the molecule from simpler, non-overlapping fragments.

Modern Catalytic Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods, which offer higher efficiency, atom economy, and selectivity. mdpi.com Transition-metal catalysis, in particular, provides powerful tools for C-C bond formation. umd.edu

Transition-metal-catalyzed reactions have become indispensable for the formation of carbon-carbon bonds. acs.org Allylation reactions, in particular, are a fundamental C-C bond-forming transformation. researchgate.net While direct synthesis of this compound via these specific named reactions might not be explicitly documented, the principles can be applied to devise a synthetic route.

Palladium-Catalyzed Allylic Substitution: Modern organic synthesis often utilizes the direct activation of allylic alcohols in the presence of transition metal catalysts to form electrophilic π-allyl metal intermediates. rsc.org A potential, though complex, route could involve a palladium-catalyzed reaction. For instance, a coupling reaction between a phenyl-containing species (like phenylboronic acid) and a suitably functionalized butenol (B1619263) derivative could be envisioned.

Nickel-Catalyzed Reductive Coupling: Nickel-catalyzed reductive coupling of alkynes and aldehydes represents an effective method for synthesizing allylic alcohols. nih.gov A hypothetical pathway could involve the nickel-catalyzed coupling of phenylacetylene (B144264) with propionaldehyde (B47417) in the presence of a reducing agent. This would construct a related allylic alcohol that could potentially be isomerized or further modified. More directly, nickel catalysis can achieve the direct coupling of alkynes and methanol, providing access to valuable allylic alcohols with high atom economy. nih.gov

These modern methods offer advantages by avoiding the use of stoichiometric and often sensitive organometallic reagents like Grignard reagents, representing a greener and more efficient synthetic pathway. rsc.org

Table 3: Comparison of Synthetic Approaches

| Method Type | Key Reaction | Advantages | Disadvantages |

|---|---|---|---|

| Classical | Grignard Reaction | High reliability, well-understood | Stoichiometric reagents, sensitivity to moisture |

| Classical | Carbonyl Reduction | Direct, often high yield | Requires specific precursor, potential for side reactions |

| Modern | Transition Metal Catalysis | High atom economy, catalytic, high selectivity | Catalyst cost, optimization of conditions may be needed |

Organocatalytic Strategies in Stereocenter Formation

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal-based catalysts. For a molecule like this compound, organocatalytic strategies can be envisioned to construct the chiral center through key bond-forming reactions. A plausible approach involves the asymmetric Michael addition of a pro-nucleophile to an α,β-unsaturated aldehyde, which establishes the stereocenter at the carbon bearing the methyl group.

A common strategy involves the use of chiral secondary amine catalysts, such as those derived from proline or diphenylprolinol silyl (B83357) ether, to activate α,β-unsaturated aldehydes towards nucleophilic attack via the formation of a transient iminium ion. Alternatively, chiral bifunctional organocatalysts, like thiourea-based catalysts, can activate both the nucleophile and the electrophile through hydrogen bonding. mdpi.comsemanticscholar.org

A hypothetical organocatalytic route to this compound could involve the following steps:

Asymmetric Michael Addition: An organocatalyst promotes the conjugate addition of a methyl group equivalent (e.g., from a nitroalkane or a malonate, followed by further synthetic manipulations) to cinnamaldehyde. The catalyst would control the facial selectivity of the attack, leading to an enantioenriched aldehyde intermediate.

Reduction: The resulting chiral aldehyde is then reduced to the primary alcohol using a standard reducing agent like sodium borohydride.

This sequence, combining an enantioselective organocatalytic Michael addition with a subsequent reduction, offers a direct way to form the stereocenter. rsc.orgrsc.org The efficiency and stereoselectivity of the Michael addition step are crucial and depend heavily on the choice of catalyst, solvent, and reaction conditions. pnas.orgnih.gov

Biocatalytic Transformations and Enzymatic Routes for Stereoselective Access

Biocatalysis offers a highly selective and environmentally benign approach to chiral molecules. For the synthesis of this compound stereoisomers, multi-enzyme cascade reactions have proven to be particularly effective. polimi.it These cascades can create multiple stereocenters in a single pot with high stereochemical control.

A prominent biocatalytic strategy involves the combined action of an ene-reductase (ER) and an alcohol dehydrogenase (ADH). polimi.it Ene-reductases, often from the Old Yellow Enzyme (OYE) family, catalyze the asymmetric reduction of an activated carbon-carbon double bond, while ADHs catalyze the stereoselective reduction of a carbonyl group. nih.govnih.govacsgcipr.orgresearchgate.net

The synthesis can be performed starting from (E)-3-methyl-4-phenylbut-3-en-2-one. The process unfolds as follows:

C=C Bond Reduction: An ene-reductase reduces the α,β-unsaturated ketone, creating the first stereocenter at the C3 position with high enantioselectivity.

C=O Bond Reduction: Concurrently, an alcohol dehydrogenase reduces the ketone carbonyl group to a hydroxyl group, establishing the second stereocenter at the C2 position. polimi.it

The choice of specific enzymes is critical for controlling the stereochemical outcome. For instance, different ADHs can produce opposite stereoisomers from the same saturated ketone intermediate. This allows for the selective synthesis of different diastereomers of the final product. A glucose dehydrogenase (GDH) is often included in the system to regenerate the necessary nicotinamide (B372718) cofactor (NADP+ or NAD+). polimi.it

| Enzyme System | Substrate | Product Stereoisomer | Conversion | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) |

| OYE3 & PLADH | (E)-3-methyl-4-phenylbut-3-en-2-one | (2R,3S)-isomer | >98% | >99% | >99% |

| OYE3 & READH | (E)-3-methyl-4-phenylbut-3-en-2-one | (2S,3S)-isomer | >98% | >99% | >99% |

Data derived from a study on a closely related compound, indicating the potential of this methodology. polimi.it

Enantioselective and Diastereoselective Synthesis of this compound Stereoisomers

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis using chiral metal complexes is a cornerstone of modern organic synthesis for producing enantiomerically enriched compounds. The most direct catalytic asymmetric route to chiral allylic alcohols like this compound is the reduction of the corresponding α,β-unsaturated ketone or aldehyde.

Asymmetric Hydrogenation and Transfer Hydrogenation: Asymmetric hydrogenation (using H₂) or asymmetric transfer hydrogenation (using a hydrogen donor like isopropanol (B130326) or formic acid) of α,β-unsaturated ketones can selectively reduce the carbonyl group over the carbon-carbon double bond to yield chiral allylic alcohols. shu.edu Ruthenium complexes bearing chiral diphosphine ligands (e.g., BINAP) and diamine ligands are widely used for this purpose. researchgate.netliverpool.ac.ukrsc.org The catalyst's chiral environment dictates the stereochemical outcome of the hydride delivery to the prochiral carbonyl face. organic-chemistry.org

| Catalyst System | Substrate Type | Product | Enantioselectivity |

| Ru-Chiral Diphosphine/Diamine | α,β-Unsaturated Ketones | Chiral Allylic Alcohols | Often >90% e.e. |

| Iridium-based catalysts | Racemic Cycloenones | Chiral Allylic Alcohols | High e.e. possible |

This table represents typical results for the asymmetric hydrogenation of α,β-unsaturated ketones. researchgate.netliverpool.ac.uk

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. Evans oxazolidinones are among the most reliable and widely used chiral auxiliaries for stereoselective alkylations and aldol (B89426) reactions. youtube.comcolab.wswilliams.eduwiley.com

A synthetic route to a stereoisomer of this compound using an Evans auxiliary could be designed as follows:

Acylation: A chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) is acylated with propionyl chloride to form an N-acyloxazolidinone.

Enolate Formation: The N-acyloxazolidinone is treated with a base (e.g., sodium bis(trimethylsilyl)amide) to form a stereodefined (Z)-enolate, which is stabilized by chelation to the base's cation. williams.edu

Diastereoselective Alkylation: The enolate reacts with an electrophile like cinnamyl bromide. The bulky substituent on the chiral auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less hindered face, thus creating a new stereocenter with high diastereoselectivity.

Reduction and Cleavage: The carbonyl group of the alkylated product is reduced to the alcohol. Subsequently, the chiral auxiliary is cleaved, for instance by hydrolysis or reduction, to release the chiral this compound.

This methodology allows for the predictable formation of a specific stereoisomer based on the choice of the auxiliary's chirality and the reaction conditions. bath.ac.uk

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic Resolution: Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. For racemic this compound, lipase-catalyzed transesterification is a highly effective method for kinetic resolution. researchgate.netresearchgate.net

In this process, a lipase (B570770), such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL), selectively acylates one enantiomer of the alcohol at a much faster rate than the other. nih.gov This results in a mixture of one enantiomer as the acylated ester and the other as the unreacted alcohol, which can then be separated. The maximum theoretical yield for each enantiomer in a kinetic resolution is 50%.

| Lipase | Racemic Alcohol | Acyl Donor | Products | Enantioselectivity (E) |

| Burkholderia cepacia | 1-phenylbut-3-en-2-ol | Vinyl Acetate | (R)-alcohol and (S)-ester | >100 |

| Novozym 435 | (±)-hept-1-en-3-ol | Vinyl Acetate | (R)-alcohol and (S)-ester | High |

Data from studies on similar allylic alcohols. researchgate.net

Dynamic Kinetic Resolution (DKR): Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of conventional kinetic resolution. acs.org In DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. acs.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

For allylic alcohols, DKR is often achieved by combining a lipase for the enantioselective acylation with a ruthenium complex that catalyzes the racemization of the alcohol. organic-chemistry.orgnih.govkoreascience.kracs.org The ruthenium catalyst reversibly oxidizes the alcohol to the corresponding achiral ketone and then reduces it back to the racemic alcohol, allowing the enzyme to continuously acylate its preferred enantiomer.

| Catalyst System | Racemic Substrate | Acyl Donor | Product | Yield | e.e. |

| Lipase + Ru-complex | Allylic Alcohols | p-Chlorophenyl acetate | Chiral Allylic Acetate | >80% | >99% |

| CALB + Ru-catalyst | Hindered Allylic Alcohols | Isopropenyl acetate | Chiral Allylic Acetate | High | High |

This table summarizes general findings for the DKR of allylic alcohols. organic-chemistry.orgnih.gov

Reactivity and Reaction Mechanisms of 2 Methyl 4 Phenylbut 3 En 1 Ol

Transformations Involving the Hydroxyl Functionality

The hydroxyl group is a versatile site for chemical modification, enabling transformations such as esterification, etherification, oxidation, and substitution.

Esterification and Etherification Reactions

The primary alcohol group of 2-Methyl-4-phenylbut-3-en-1-ol can be readily converted into esters and ethers through various established synthetic methods.

Esterification is a fundamental transformation, often involving the reaction of the alcohol with a carboxylic acid or its derivatives. youtube.com Direct reaction with a carboxylic acid, typically under acidic catalysis (Fischer esterification), can produce the corresponding ester. More efficient methods involve the use of activated carboxylic acid derivatives like acyl chlorides or anhydrides in the presence of a base. youtube.com

Another effective one-pot method for esterifying alcohols, including allylic ones, employs triphenylphosphine (B44618) dibromide (PPh₃Br₂). This approach allows for the conversion of carboxylic acids into esters under mild conditions. unc.edu Furthermore, modern catalytic methods, such as the Pd(II)/sulfoxide-catalyzed C-H oxidation, provide a direct route to synthesize (E)-allylic esters from terminal olefins and carboxylic acids, showcasing an alternative strategy for forming similar structural motifs. nih.gov

| Reaction Type | Reagents | Product Type | Key Features |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | Ester (R-COOR') | Reversible reaction; often requires removal of water. |

| Acylation | Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Ester (R-COOR') | Generally high-yielding and irreversible. youtube.com |

| One-Pot PPh₃Br₂ Method | Carboxylic Acid, PPh₃Br₂, Base (e.g., K₂CO₃) | Ester (R-COOR') | Proceeds through an acyloxyalkoxyphosphorane intermediate. unc.edu |

Etherification , such as in the Williamson ether synthesis, would involve deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Oxidation and Reduction Pathways of the Alcohol Group

The primary alcohol in this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. masterorganicchemistry.com

"Weak" Oxidants: Reagents classified as "weak" oxidants will terminate the oxidation at the aldehyde stage. masterorganicchemistry.com This selectivity is crucial for preventing over-oxidation to the carboxylic acid. Commonly used reagents for this transformation include:

Pyridinium chlorochromate (PCC): A mild and selective reagent for oxidizing primary alcohols to aldehydes. masterorganicchemistry.com

Dess-Martin Periodinane (DMP): Another mild oxidant that provides high yields of aldehydes under neutral conditions. masterorganicchemistry.com

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by a hindered base like triethylamine. It is known for its mild conditions and high efficiency. masterorganicchemistry.com

"Strong" Oxidants: In contrast, "strong" oxidizing agents will convert the primary alcohol directly into a carboxylic acid. masterorganicchemistry.com These reactions typically proceed through an aldehyde intermediate which is rapidly hydrated and further oxidized. Examples of strong oxidants include:

Chromic acid (H₂CrO₄): Often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (Jones reagent).

Potassium permanganate (B83412) (KMnO₄): A powerful oxidant that readily converts primary alcohols to carboxylic acids. masterorganicchemistry.com

The double bond in this compound may be susceptible to cleavage under harsh oxidative conditions (e.g., hot, concentrated KMnO₄), necessitating careful selection of reagents to preserve the alkene moiety.

Reduction of the alcohol group itself is not a typical transformation, as it is already at a low oxidation state. However, the precursor to this compound, the corresponding aldehyde (2-methyl-4-phenylbut-3-enal), can be selectively reduced to the primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Nucleophilic Substitution and Elimination Processes

The hydroxyl group is a poor leaving group, but it can be converted into a better one, facilitating nucleophilic substitution or elimination reactions.

Nucleophilic Substitution: For substitution to occur, the -OH group must first be protonated by a strong acid to form -OH₂⁺, a good leaving group (water). However, with primary alcohols, this process can be slow and may lead to rearrangements if a carbocation is formed. A more reliable method for substituting primary allylic alcohols involves converting the alcohol into an allylic halide. For instance, treatment with triphenylphosphine and iodine (PPh₃/I₂) can transform primary allylic alcohols into the corresponding primary allylic iodides, which are excellent substrates for subsequent Sₙ2 reactions with various nucleophiles. researchgate.net

Elimination (Dehydration): The acid-catalyzed dehydration of alcohols is a common method for synthesizing alkenes. masterorganicchemistry.com The reaction is initiated by the protonation of the hydroxyl group by a strong, non-nucleophilic acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), followed by the loss of a water molecule. masterorganicchemistry.com For primary alcohols, the subsequent elimination of a proton typically proceeds through an E2 mechanism. In the case of this compound, dehydration would lead to the formation of a conjugated diene, 2-methyl-4-phenylbuta-1,3-diene.

Reactions of the Alkene Moiety within this compound

The carbon-carbon double bond is electron-rich and serves as a site for electrophilic additions and cycloaddition reactions.

Electrophilic Additions to the Double Bond (e.g., Halogenation, Hydrohalogenation)

Halogenation: The addition of halogens like chlorine (Cl₂) or bromine (Br₂) across the double bond of an alkene produces vicinal dihalides. chemistrysteps.comchemguide.co.uk The reaction proceeds through a cyclic halonium ion intermediate. organicchemistrytutor.com This intermediate is then attacked by the halide ion in an anti-fashion, resulting in the anti-addition of the two halogen atoms across the double bond. organicchemistrytutor.com For the alkene in this compound, the initial formation of the bromonium ion can occur from either face of the double bond. The subsequent nucleophilic attack by the bromide ion would occur at the more substituted carbon (the benzylic position), due to the partial positive charge being better stabilized at that position. youtube.com

Hydrohalogenation: The addition of hydrogen halides (HX, e.g., HBr, HCl) to the alkene follows Markovnikov's rule. quizlet.com The mechanism involves the protonation of the double bond to form the most stable carbocation intermediate. In this compound, the proton would add to the carbon atom further from the phenyl group, generating a secondary, benzylic carbocation, which is stabilized by resonance with the phenyl ring. The halide ion then attacks this carbocation to yield the final product.

Cycloaddition Reactions (e.g., Diels-Alder, Prins cyclization)

Prins Cyclization: The Prins cyclization is an acid-catalyzed reaction between a carbonyl compound (like an aldehyde) and a homoallylic alcohol, which is precisely the structural class of this compound. beilstein-journals.orgmdpi.com This reaction is a powerful method for constructing tetrahydropyran (B127337) rings. researchgate.net The mechanism is initiated by the acid-catalyzed formation of an oxocarbenium ion from the aldehyde. The alkene of the homoallylic alcohol then attacks this electrophilic species, leading to a cationic intermediate that subsequently cyclizes. The final step involves the trapping of the resulting cation by a nucleophile (often the conjugate base of the acid or water) to afford the substituted tetrahydropyran product. nih.gov The stereochemical outcome of the cyclization can often be controlled, typically favoring the formation of cis-substituted products via a chair-like transition state. beilstein-journals.org

| Homoallylic Alcohol | Aldehyde | Catalyst/Conditions | Product |

|---|---|---|---|

| Generic Homoallylic Alcohol | Aromatic or Aliphatic Aldehyde | Lewis Acid (e.g., BF₃·OEt₂, SnCl₄) or Brønsted Acid | Substituted Tetrahydropyran beilstein-journals.org |

| Various Homoallylic Alcohols | Aromatic or Aliphatic Aldehyde | I₂ (5 mol%), CH₂Cl₂ | 4-Iodo-tetrahydropyran or Dihydropyran mdpi.comnih.gov |

| Aryl-substituted Homoallylic Alcohols | Propanal | Lewis Acid | cis-2,6-Disubstituted Tetrahydropyran beilstein-journals.org |

Olefin Metathesis and Cross-Coupling Reactions Involving the Alkene

The carbon-carbon double bond in this compound is susceptible to a variety of addition and coupling reactions.

Olefin Metathesis: While specific studies on the olefin metathesis of this compound are not extensively documented, the general principles of this powerful carbon-carbon bond-forming reaction are applicable. Olefin metathesis involves the redistribution of alkene fragments through the cleavage and regeneration of double bonds, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. For this compound, a cross-metathesis reaction with another olefin could be envisioned to generate a new, substituted allylic alcohol. The success of such a reaction would be contingent on the choice of catalyst and reaction partner, as well as the potential for competing isomerization of the double bond.

Cross-Coupling Reactions: The alkene moiety can also participate in various cross-coupling reactions. For instance, palladium-catalyzed Heck-type reactions could potentially couple the alkene with aryl or vinyl halides. However, the reactivity of the allylic alcohol itself under these conditions must be considered, as side reactions involving the hydroxyl group are possible.

A summary of potential cross-coupling partners for the alkene in this compound is presented below:

| Reaction Type | Coupling Partner | Catalyst System (Exemplary) | Expected Product Type |

| Heck Reaction | Aryl Halide | Pd(OAc)₂, PPh₃ | Aryl-substituted derivative |

| Suzuki Coupling | Vinyl Boronic Acid | Pd(PPh₃)₄, Base | 1,3-Diene derivative |

| Stille Coupling | Vinyl Stannane | PdCl₂(PPh₃)₂ | 1,3-Diene derivative |

Modifications and Substitutions on the Phenyl Ring

The phenyl group of this compound behaves as a typical aromatic ring, amenable to electrophilic substitution and metalation reactions.

Electrophilic Aromatic Substitution Patterns

The substituent attached to the phenyl ring in this compound is an alkyl-type chain, which is generally considered an activating group and an ortho, para-director for electrophilic aromatic substitution. This directing effect is due to the electron-donating nature of the alkyl group, which stabilizes the arenium ion intermediate formed during the substitution process at the ortho and para positions.

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Nitration: Using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of ortho- and para-nitro substituted products.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would likely result in ortho- and para-halogenated derivatives.

Friedel-Crafts Alkylation and Acylation: These reactions would introduce alkyl or acyl groups, respectively, at the ortho and para positions of the phenyl ring.

The expected regioselectivity of these reactions is summarized in the following table:

| Reaction | Reagents | Major Products |

| Nitration | HNO₃, H₂SO₄ | ortho-nitro and para-nitro derivatives |

| Bromination | Br₂, FeBr₃ | ortho-bromo and para-bromo derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho-acyl and para-acyl derivatives |

Metalation and Cross-Coupling Reactions at Aromatic Positions

Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. While the hydroxyl group in this compound is not directly attached to the phenyl ring, it could potentially direct metalation to the ortho position through the formation of a cyclic intermediate with an appropriate organometallic reagent, such as an alkyllithium in the presence of a directing agent like TMEDA. Subsequent quenching of the resulting aryllithium species with an electrophile would introduce a new substituent at the ortho position.

Furthermore, if the phenyl ring were to be functionalized with a halide, it could participate in a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon bonds at that position.

Rearrangement Reactions and Fragmentation Pathways

This compound, being an allylic alcohol, is susceptible to rearrangement reactions, particularly under acidic conditions. Acid-catalyzed dehydration could lead to the formation of a conjugated diene. Additionally, allylic rearrangements, where the double bond and the hydroxyl group exchange positions, are also a possibility, potentially leading to isomeric structures.

In the context of mass spectrometry, the fragmentation of this compound would be expected to follow pathways characteristic of allylic alcohols. Common fragmentation patterns would likely include:

Loss of a water molecule (M-18).

Cleavage of the C-C bond alpha to the oxygen atom.

Rearrangements followed by fragmentation, leading to the formation of stable carbocations.

Mechanistic Investigations of this compound Transformations

While specific mechanistic studies on this compound are scarce, the mechanisms of its reactions can be inferred from studies on analogous systems.

Kinetic Studies and Reaction Order Determinations

No specific kinetic studies or reaction order determinations for transformations of this compound have been reported in the literature. However, for reactions involving the allylic alcohol moiety, such as nucleophilic substitution, it would be expected that the reaction rate is influenced by factors such as the nature of the leaving group (if the hydroxyl is converted to a better one), the strength of the nucleophile, and the steric hindrance around the reaction center. For electrophilic aromatic substitution on the phenyl ring, kinetic studies would likely reveal a dependence on the concentration of both the substrate and the electrophile, consistent with a bimolecular rate-determining step.

Insufficient Data to Generate Article on the

Despite a thorough search of available scientific literature and chemical databases, there is a significant lack of specific research data concerning the reactivity and reaction mechanisms of the chemical compound This compound . Consequently, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline, particularly concerning the "Identification of Intermediates and Transition States."

While general principles of allylic alcohol reactivity can be inferred, the strict requirement to focus solely on documented research findings for this particular compound prevents the generation of the requested content without resorting to speculation or extrapolation from dissimilar compounds. The available information is limited to basic compound identification and properties, with no in-depth studies on its chemical behavior.

Therefore, the explicit instructions to generate thorough, informative, and scientifically accurate content for each specified section and subsection, especially "3.5.2. Identification of Intermediates and Transition States," cannot be fulfilled. To do so would compromise the integrity of the scientific accuracy demanded in the prompt.

Derivatives and Analogues of 2 Methyl 4 Phenylbut 3 En 1 Ol: Synthesis and Further Transformations

Synthesis of Structurally Modified Analogues (e.g., Saturated, Alkyne, and Aryl-Substituted Variants)

The synthesis of derivatives of 2-methyl-4-phenylbut-3-en-1-ol involves a range of established and innovative organic transformations. The approaches to saturated, alkyne, and aryl-substituted analogues are detailed below.

Saturated Analogues:

The saturated counterpart, 2-methyl-4-phenylbutan-1-ol, can be synthesized through catalytic hydrogenation of this compound, which reduces the carbon-carbon double bond. An alternative approach involves the reduction of a corresponding ester, such as ethyl 2-methyl-4-phenylbutanoate, using a strong reducing agent like lithium aluminum hydride (LiAlH4).

Another saturated analogue, 2-methyl-4-phenylbutan-2-ol, can be prepared via a Grignard reaction. For instance, the reaction of benzylmagnesium halide with isobutylene (B52900) oxide provides a direct route to this tertiary alcohol. A patent describes a method for preparing 2-methyl-4-phenylbutan-2-ol by reacting a benzylmagnesium halide with isobutylene oxide, where 0.5 to 5 mol of the Grignard reagent is used per mole of the epoxide. The reaction can be catalyzed by a Cu(I) compound, such as copper(I) iodide.

Alkyne Analogues:

The synthesis of the alkyne analogue, 2-methyl-4-phenylbut-3-yn-1-ol, can be envisioned through the alkynylation of an appropriate epoxide or carbonyl compound. A related tertiary alcohol, 2-methyl-4-phenyl-3-butyn-2-ol, is a commercially available compound and serves as a key intermediate in various synthetic applications, including the pharmaceutical and agrochemical industries. nih.govtcichemicals.com Its synthesis can be achieved through the reaction of a phenylacetylene (B144264) derivative with acetone.

Aryl-Substituted Variants:

Aryl-substituted analogues of this compound can be synthesized by employing starting materials with substituted phenyl rings. For example, the synthesis of 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol has been reported via a Sonogashira-Hagihara coupling reaction between 4-bromoanisole (B123540) and 2-methylbut-3-yn-2-ol. nih.gov This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and terminal alkynes, suggesting a viable route to a variety of aryl-substituted alkyne analogues. These can then potentially be selectively reduced to the corresponding allylic alcohols.

Interactive Data Table: Synthesis of this compound Analogues

| Analogue Type | Specific Compound | Synthetic Method | Key Reagents |

| Saturated | 2-Methyl-4-phenylbutan-1-ol | Catalytic Hydrogenation | H2, Pd/C |

| Saturated | 2-Methyl-4-phenylbutan-2-ol | Grignard Reaction | Benzylmagnesium halide, Isobutylene oxide |

| Alkyne | 2-Methyl-4-phenyl-3-butyn-2-ol | Nucleophilic addition | Phenylacetylene, Acetone |

| Aryl-Substituted Alkyne | 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol | Sonogashira Coupling | 4-Bromoanisole, 2-Methylbut-3-yn-2-ol, Pd catalyst |

Comparative Reactivity Profiles of Key Derivatives

The structural modifications in the analogues of this compound significantly influence their chemical reactivity. The presence of a double bond, a triple bond, or substitution on the aromatic ring alters the electron density and steric environment of the molecule, leading to different reactivity profiles.

Allylic vs. Saturated Alcohols:

The defining feature of this compound is its allylic alcohol functionality. The double bond in the allylic position enhances the reactivity of the hydroxyl group compared to its saturated counterpart, 2-methyl-4-phenylbutan-1-ol. This increased reactivity is attributed to the ability of the double bond to stabilize reaction intermediates. For instance, in nucleophilic substitution reactions (SN1), the formation of an allylic carbocation is stabilized by resonance, making the reaction proceed more readily. Similarly, in SN2 reactions, the transition state is stabilized by the overlap of the p-orbitals of the double bond with the orbitals of the reacting centers.

Influence of the Phenyl Group and its Substituents:

The phenyl group in these molecules also plays a crucial role in their reactivity. In reactions involving the allylic system, the phenyl group can further stabilize carbocationic intermediates through resonance. The electronic nature of substituents on the phenyl ring can either enhance or diminish this effect. Electron-donating groups (e.g., methoxy) on the phenyl ring would be expected to increase the stability of a carbocationic intermediate, thereby increasing the rate of reactions proceeding through such an intermediate. Conversely, electron-withdrawing groups would have the opposite effect.

In the context of α,β-unsaturated ketones, which can be formed by the oxidation of these allylic alcohols, the presence of substituents on the phenyl ring and the methyl group at the α-position influences the steric and electronic properties, dictating the outcome of nucleophilic additions (1,2- vs. 1,4-addition).

Reactivity of Alkyne Analogues:

The alkyne analogue, 2-methyl-4-phenylbut-3-yn-1-ol, possesses a different reactivity profile due to the linear geometry and the electron-rich nature of the triple bond. The terminal proton of a related alkyne, phenylacetylene, is acidic and can be removed by a strong base to form a powerful nucleophile. The triple bond itself can undergo various addition reactions, and its presence opens up possibilities for further transformations, such as click chemistry or conversion to other functional groups.

Interactive Data Table: Comparative Reactivity of Key Derivatives

| Derivative | Key Structural Feature | Expected Reactivity Compared to Parent Compound |

| 2-Methyl-4-phenylbutan-1-ol | Saturated alkyl chain | Less reactive in nucleophilic substitutions |

| 2-Methyl-4-phenylbut-3-yn-1-ol | Carbon-carbon triple bond | Different reaction pathways (e.g., addition to alkyne) |

| Aryl-substituted analogues | Substituted phenyl ring | Reactivity influenced by electronic effects of substituents |

Stereochemical Control in the Synthesis of Derivatives

Achieving stereochemical control in the synthesis of derivatives of this compound is crucial for accessing specific stereoisomers, which can have distinct biological activities or material properties.

Asymmetric Epoxidation:

One of the most powerful methods for introducing chirality into allylic alcohols is the Sharpless asymmetric epoxidation. wikipedia.orgharvard.edu This reaction utilizes a titanium isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and a hydroperoxide oxidant to convert the allylic alcohol into an epoxy alcohol with high enantioselectivity. wikipedia.orglibretexts.org The choice of the L-(+)-DET or D-(-)-DET ligand determines which face of the double bond is epoxidized, allowing for the predictable synthesis of either enantiomer of the resulting 2,3-epoxy-2-methyl-4-phenylbutan-1-ol. harvard.edulibretexts.org These chiral epoxy alcohols are versatile intermediates that can be opened with various nucleophiles to generate a range of enantiomerically pure derivatives.

Diastereoselective Reductions:

Diastereoselective reductions of prochiral ketones are another important strategy for controlling stereochemistry. For example, the reduction of 2-methyl-4-phenylbut-3-en-1-one can lead to the formation of two diastereomers of this compound. The use of chiral reducing agents or substrate-directed reductions can favor the formation of one diastereomer over the other. A study on the diastereoselective reduction of allylic benzoates using samarium(II) iodide in the presence of water highlights the potential for achieving high levels of stereocontrol in related systems through chelation effects.

Enzymatic Reactions:

Biocatalysis offers a highly selective and environmentally friendly approach to stereocontrol. A multi-enzyme cascade reaction has been successfully employed for the stereoselective synthesis of the stereoisomers of a related commercial odorant, Muguesia®, which is an analogue of 2-methyl-4-phenylbut-3-en-2-ol. polimi.it This process combines the stereoselective reduction of a carbon-carbon double bond by an ene-reductase with the reduction of a carbonyl group by an alcohol dehydrogenase, demonstrating the potential of enzymatic methods for the synthesis of chiral derivatives of this compound. polimi.it

Interactive Data Table: Methods for Stereochemical Control

| Method | Description | Application |

| Sharpless Asymmetric Epoxidation | Enantioselective epoxidation of the allylic double bond. wikipedia.org | Synthesis of chiral 2,3-epoxy-2-methyl-4-phenylbutan-1-ol. |

| Diastereoselective Reduction | Reduction of a prochiral ketone to favor one diastereomer. | Synthesis of specific diastereomers of this compound. |

| Enzymatic Reactions | Use of enzymes for stereoselective transformations. polimi.it | Enantioselective and diastereoselective synthesis of derivatives. |

Computational and Theoretical Studies on 2 Methyl 4 Phenylbut 3 En 1 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictate its stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and spatial distributions of these orbitals provide insight into the molecule's nucleophilic and electrophilic character.

For 2-Methyl-4-phenylbut-3-en-1-ol, the HOMO is expected to be a π-orbital with significant electron density located across the conjugated system, including the phenyl ring and the carbon-carbon double bond. This indicates that the molecule is likely to act as a nucleophile in reactions, with the double bond being a primary site for electrophilic attack. The LUMO, conversely, would be a π*-antibonding orbital, indicating the sites susceptible to nucleophilic attack, though electrophilic attack at the HOMO is generally more favorable for such an electron-rich system. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. Computational studies on analogous compounds like cinnamyl alcohol support that its bioactivity can be correlated with its FMO characteristics. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound (Calculated via DFT) Note: The following data are illustrative, based on typical values for similar conjugated allylic alcohols, as direct published data for this specific compound is not available.

| Parameter | Value (eV) | Predicted Reactivity Implication |

|---|---|---|

| HOMO Energy | -5.85 | Indicates moderate nucleophilic character; site of electrophilic attack. |

| LUMO Energy | -0.25 | Indicates potential for accepting electrons; site of nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 5.60 | Suggests good kinetic stability but reactive under appropriate conditions. |

The distribution of electron density within a molecule is not uniform. Quantum chemical calculations can map this distribution, providing atomic partial charges and bond orders. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom, revealing electrostatic potential and identifying electron-rich and electron-poor centers.

In this compound, the oxygen atom of the hydroxyl group is expected to carry the most significant negative partial charge due to its high electronegativity, making it a hydrogen bond donor and a potential site for protonation. The carbon atoms of the double bond and the phenyl ring will have varying charges influenced by the resonance of π-electrons. Bond order calculations quantify the number of covalent bonds between atoms, with values for conjugated systems typically falling between 1 (single bond) and 2 (double bond). This analysis can confirm the degree of delocalization in the π-system.

Table 2: Illustrative Calculated Atomic Charges and Bond Orders for Key Atoms in this compound Note: This data is hypothetical and serves to illustrate the expected outcomes of a charge distribution analysis.

| Atom/Bond | Calculated Value | Interpretation |

|---|---|---|

| Partial Charge on O(H) | -0.65 e | Highly electronegative, site for electrophilic interaction/H-bonding. |

| Partial Charge on C3 | -0.15 e | Slightly electron-rich due to conjugation, susceptible to electrophiles. |

| Partial Charge on C4 | -0.05 e | Electron density influenced by the phenyl ring. |

| Bond Order C3=C4 | 1.75 | Significant double bond character, but reduced from 2.0 by conjugation. |

| Bond Order C4-C(phenyl) | 1.25 | Partial double bond character, indicating electron delocalization. |

Conformational Analysis and Energy Landscapes of this compound Isomers

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation about its single bonds. These conformations typically have different potential energies, and mapping these energies creates a potential energy surface, or energy landscape.

For this compound, key rotatable bonds include the C2-C3 single bond and the C1-O bond. Rotation around these bonds gives rise to various conformers, the stability of which is governed by factors like steric hindrance and intramolecular interactions. A significant factor is allylic strain, which arises from steric interactions between substituents on an sp2 carbon and an adjacent sp3 carbon. In this molecule, A(1,3) strain between the C1-hydroxyl group and the C3-hydrogen could influence the preferred conformation around the C2-C3 bond. bohrium.com Furthermore, studies on other allylic alcohols have shown the possibility of a weak intramolecular hydrogen bond between the hydroxyl proton and the π-electrons of the double bond, which would stabilize specific gauche conformations. researchgate.net A comprehensive conformational search using computational methods would identify the global minimum energy structure as well as other low-energy conformers that may be populated at room temperature.

Table 3: Hypothetical Relative Energies of Key Conformers of this compound Note: Energies are illustrative, representing a plausible outcome of a conformational analysis.

| Conformer (defined by Dihedral Angle H-C2-C3-H) | Relative Energy (kcal/mol) | Key Features |

|---|---|---|

| Anti (180°) | 0.5 | Sterically accessible but may lack stabilizing interactions. |

| Gauche (+60°) | 0.0 | Potentially stabilized by an intramolecular O-H···π hydrogen bond. (Global Minimum) |

| Eclipsed (0°) | 4.5 | High energy due to torsional and steric strain; represents a rotational barrier. |

Transition State Modeling for Reaction Pathways and Selectivity Prediction

Computational chemistry is instrumental in elucidating reaction mechanisms by locating and characterizing transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. youtube.comucsb.edu The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For this compound, a characteristic reaction is the stereoselective epoxidation of the alkene. Given the molecule's inherent chirality at the C2 position, the two faces of the double bond are diastereotopic. Therefore, an epoxidizing agent will approach from either the Re or Si face, leading to two different diastereomeric epoxide products. Transition state modeling can be used to calculate the structures and activation energies for both pathways. The calculated energy difference between the two transition states (ΔΔG‡) can be used to predict the diastereomeric ratio (d.r.) of the products. Such calculations provide invaluable insight into the origins of stereoselectivity, guiding the choice of reagents and reaction conditions.

Table 4: Illustrative Transition State Modeling Results for the Epoxidation of this compound Note: This data is hypothetical, intended to demonstrate the application of TS modeling for predicting selectivity.

| Reaction Pathway | Calculated Activation Energy (Ea, kcal/mol) | Predicted Outcome |

|---|---|---|

| Attack from Re face (TS-Re) | 12.5 | Lower energy TS, major diastereomer predicted. |

| Attack from Si face (TS-Si) | 13.7 | Higher energy TS due to steric hindrance from the methyl group, minor diastereomer predicted. |

| Energy Difference (ΔEa) | 1.2 | Predicts a significant diastereomeric excess for the product formed via TS-Re. |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum mechanics excels at describing the electronic structure of isolated molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a condensed phase like a solvent. MD simulations model the molecule and its surroundings using classical mechanics, allowing for the observation of conformational changes, diffusion, and intermolecular interactions on nanosecond to microsecond timescales.

This compound is an amphiphilic molecule, possessing a large, nonpolar phenyl-alkene moiety and a polar hydroxyl group. In an aqueous environment, MD simulations would show the water molecules forming a structured solvation shell around the molecule. Strong hydrogen bonds would be observed between water and the hydroxyl group. The hydrophobic phenyl group would influence the local water structure, potentially promoting aggregation in higher concentrations. Simulations in different solvents could reveal how solvent polarity affects the conformational equilibrium of the molecule, for example, by competing for hydrogen bonding with the hydroxyl group, thereby disrupting the intramolecular O-H···π interaction. osf.ioacs.org

Table 5: Typical Setup for a Molecular Dynamics Simulation of this compound in Water Note: This table outlines a representative, not a specific, simulation protocol.

| Parameter | Description |

|---|---|

| System | One molecule of this compound in a cubic box of ~2000 water molecules. |

| Force Field | A combined force field like OPLS-AA for the solute and TIP3P for water. |

| Ensemble | NPT (isothermal-isobaric) at 298 K and 1 atm. |

| Simulation Time | 100 nanoseconds. |

| Properties Analyzed | Radial Distribution Functions (RDFs) for solvation shells, hydrogen bond lifetimes, conformational dynamics. |

Prediction of Spectroscopic Parameters for Mechanistic Elucidation (e.g., Advanced NMR chemical shifts for stereochemistry)

Computational methods are highly effective at predicting spectroscopic data, which can be crucial for structure verification and mechanistic studies. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable for determining the relative stereochemistry of complex molecules.

The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is the standard for calculating NMR shielding tensors, which are then converted into chemical shifts. researchgate.netnih.gov For this compound, one could compute the ¹H and ¹³C NMR spectra for all possible stereoisomers. By comparing the calculated shifts for each candidate structure with the experimental spectrum, a confident assignment of the molecule's stereochemistry can be made. This process often involves calculating the spectra for several low-energy conformers and averaging the results based on their predicted Boltzmann population, as chemical shifts are sensitive to conformation. The accuracy of modern DFT methods can often distinguish between diastereomers with high confidence. mdpi.com

Table 6: Illustrative Comparison of Experimental vs. Calculated ¹H NMR Chemical Shifts for a Diastereomer of this compound Note: The calculated data is hypothetical, demonstrating the comparison process used in stereochemical assignment. Experimental values are typical for such a structure.

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm, GIAO/DFT) | Difference (ppm) |

|---|---|---|---|

| H1 (CH₂OH) | 3.55 | 3.59 | +0.04 |

| H2 (CH-Me) | 2.60 | 2.65 | +0.05 |

| H3 (=CH) | 6.20 | 6.28 | +0.08 |

| H4 (=CH-Ph) | 6.55 | 6.61 | +0.06 |

| Methyl (CH₃) | 1.05 | 1.08 | +0.03 |

Advanced Analytical Methodologies for Research on 2 Methyl 4 Phenylbut 3 En 1 Ol

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's molecular formula by measuring its mass with very high precision. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between compounds that have the same integer mass but different elemental compositions. libretexts.orglibretexts.org This capability is crucial for confirming the identity of 2-Methyl-4-phenylbut-3-en-1-ol and for identifying its derivatives or products formed during chemical reactions. mdpi.com

The molecular formula of this compound is C₁₁H₁₄O. nih.gov The theoretical monoisotopic mass, calculated using the most abundant isotopes of carbon, hydrogen, and oxygen, is 162.1045 g/mol . nih.gov An HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy allows for the confident assignment of the molecular formula.

To illustrate the power of HRMS, consider other potential molecular formulas with the same nominal mass of 162. For example, a compound with the formula C₁₀H₁₀N₂O would also have a nominal mass of 162. However, its theoretical monoisotopic mass would be 162.0793 g/mol . The significant difference between this mass and that of C₁₁H₁₄O is easily resolved by HRMS, thus providing unequivocal confirmation of the correct elemental composition.

Table 1: Comparison of Theoretical Monoisotopic Masses for Compounds with a Nominal Mass of 162

| Molecular Formula | Theoretical Monoisotopic Mass ( g/mol ) |

| C₁₁H₁₄O | 162.1045 |

| C₁₀H₁₀N₂O | 162.0793 |

| C₉H₆N₄ | 162.0603 |

| C₁₂H₁₈ | 162.1409 |

This interactive table allows for the comparison of the precise masses of different molecular formulas with the same nominal mass, highlighting the resolving power of HRMS.

In addition to molecular formula confirmation, HRMS is invaluable for product identification in synthetic chemistry. For instance, if this compound were to undergo an oxidation reaction to form the corresponding aldehyde, 2-Methyl-4-phenylbut-3-en-1-al (C₁₁H₁₂O), HRMS would be used to confirm the identity of the product. The expected monoisotopic mass of this aldehyde is 160.0888 g/mol . The detection of a species with this precise mass would provide strong evidence for the successful conversion of the alcohol to the aldehyde. Similarly, if the alcohol were used in an esterification reaction with benzoic acid to form 2-methyl-4-phenylbut-3-en-1-yl benzoate (B1203000) (C₁₈H₁₈O₂), the expected product's monoisotopic mass of 266.1307 g/mol would be targeted in the HRMS analysis.

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if suitable crystalline forms are obtained)

This compound possesses a stereocenter at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers. While spectroscopic techniques can confirm the connectivity of atoms, they typically cannot determine the absolute stereochemistry of a chiral molecule. X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule, provided that a suitable single crystal can be obtained. nih.gov

The direct crystallization of this compound may be challenging if it exists as an oil at room temperature. In such cases, a common strategy is to derivatize the alcohol with a chiral carboxylic acid of known absolute configuration, such as Mosher's acid or camphorsulfonic acid, to form a diastereomeric ester. acs.org These diastereomers often have different physical properties, including a higher propensity to crystallize.

Once a suitable crystal of a derivative is grown, it is subjected to X-ray diffraction analysis. The diffraction pattern of X-rays passing through the crystal provides detailed information about the electron density within the crystal lattice. This data is then used to construct a three-dimensional model of the molecule, revealing the precise spatial arrangement of all atoms. Because the absolute stereochemistry of the derivatizing agent is known, the absolute configuration of the this compound portion of the molecule can be definitively assigned.

While no specific crystallographic data for this compound is publicly available, the general methodology is well-established for other chiral allylic alcohols. researchgate.netcdnsciencepub.com The resulting crystallographic data would include precise bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's solid-state conformation.

Table 2: Hypothetical Crystallographic Data Parameters for a Derivative of this compound

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the crystal lattice. |

| Space Group | The space group provides a more detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z Value | The number of molecules in the unit cell. |

| Final R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit. |

This interactive table outlines the key parameters that would be obtained from an X-ray crystallographic analysis, providing a framework for understanding the type of data generated.

Strategic Applications of 2 Methyl 4 Phenylbut 3 En 1 Ol in Advanced Chemical Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The value of a compound as a chiral building block hinges on the ability to produce it in an enantiomerically pure form. For allylic alcohols, this is often achieved through the asymmetric reduction of the corresponding α,β-unsaturated aldehyde. While specific methods for 2-methyl-4-phenylbut-3-en-1-ol are not detailed in available literature, general strategies for similar structures are well-established. These include catalytic asymmetric hydrogenation or transfer hydrogenation using chiral metal complexes (e.g., Ruthenium or Rhodium-based catalysts with chiral ligands).

Another powerful method is biocatalysis, where enzymes such as alcohol dehydrogenases (ADHs) can reduce the aldehyde precursor with high enantioselectivity. Research on the related compound, (E)-3-methyl-4-phenylbut-3-en-2-one, has demonstrated that a combination of an ene-reductase (ER) and an alcohol dehydrogenase can lead to the stereoselective synthesis of specific stereoisomers of the corresponding saturated alcohol. polimi.it This enzymatic approach highlights a viable pathway for producing enantiopure (R)- or (S)-2-methyl-4-phenylbut-3-en-1-ol, which could then serve as a valuable starting material for the synthesis of complex chiral molecules.

Once obtained in enantiopure form, the hydroxyl group of this compound can direct the stereochemical outcome of subsequent reactions, such as epoxidations or dihydroxylations of the adjacent double bond, making it a powerful tool in asymmetric synthesis.

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Allylic alcohols are frequently employed as pivotal intermediates in the synthesis of more complex molecular architectures, including natural products and pharmacologically active compounds. A well-documented example involving a structural isomer, (E)-4-phenylbut-3-en-2-ol, showcases this role. This secondary allylic alcohol serves as the direct precursor to 3-chloro-4-phenylbutan-2-one (B14708161) via an iridium-catalyzed tandem isomerization and C-Cl bond formation. orgsyn.org The resulting α-chloroketone is a key intermediate that is subsequently cyclized with thiourea (B124793) to furnish a 5-benzyl-4-methyl-2-aminothiazolium salt, a complex heterocyclic structure. orgsyn.org

This synthetic sequence underscores the utility of the phenylbutenol scaffold. The allylic alcohol functionality is not merely a passive structural element but an active participant that enables a specific and efficient transformation into a different, more complex functional group arrangement. It is highly probable that this compound could serve a similar role as a key intermediate, where its primary alcohol and substituted alkene moieties could be sequentially or concertedly transformed into more elaborate structures.

Table 1: Synthesis of a 2-Aminothiazolium Salt via an Allylic Alcohol Intermediate orgsyn.org

| Step | Starting Material | Intermediate | Final Product | Key Transformation |

|---|---|---|---|---|

| 1 | (E)-4-phenyl-3-buten-2-one | (E)-4-phenylbut-3-en-2-ol | NaBH₄ Reduction | |

| 2 | (E)-4-phenylbut-3-en-2-ol | 3-Chloro-4-phenylbutan-2-one | Iridium-catalyzed Isomerization/Chlorination |

Integration into Novel Synthetic Methodologies and Cascade Reactions

The development of novel synthetic methodologies often relies on substrates that can undergo unique and efficient transformations. The structure of this compound is well-suited for integration into cascade reactions, where multiple chemical bonds are formed in a single operation, thereby enhancing synthetic efficiency.

A prime example is the biocatalytic cascade reaction used for the synthesis of stereoisomers of the fragrance Muguesia®. polimi.it This process begins with an α,β-unsaturated ketone, (E)-3-methyl-4-phenylbut-3-en-2-one, and utilizes two distinct enzymes in one pot. polimi.it An ene-reductase first reduces the carbon-carbon double bond, and the resulting saturated ketone is then immediately reduced by an alcohol dehydrogenase to yield the final saturated chiral alcohol. polimi.it This linear biocatalytic cascade avoids the isolation of the intermediate ketone, saving time and reducing waste. polimi.it

Furthermore, the synthesis of a 2-aminothiazolium salt from the related (E)-4-phenylbut-3-en-2-ol employs a metal-catalyzed tandem reaction. orgsyn.org The iridium catalyst facilitates both the isomerization of the allylic alcohol to an enol intermediate and the subsequent reaction with an N-chlorosuccinimide to form the α-chloroketone product in a single step. orgsyn.org Such tandem processes represent a powerful strategy in modern organic synthesis, and substrates like this compound are ideal candidates for the discovery and optimization of new cascade reactions.

Table 2: Example of a Multi-Enzyme Cascade Reaction polimi.it

| Substrate | Enzyme 1 | Enzyme 2 | Product | Process Type |

|---|

Future Research Directions and Unexplored Avenues for 2 Methyl 4 Phenylbut 3 En 1 Ol

Development of More Sustainable and Green Synthetic Routes

The chemical industry's increasing emphasis on sustainability is driving the development of environmentally benign synthetic processes. rsc.orgacs.org For 2-Methyl-4-phenylbut-3-en-1-ol, future research will likely prioritize the adoption of green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources. ijnc.ir

Key strategies for achieving greener syntheses of allylic alcohols like this compound include:

Atom-Economic Reactions: Isomerization of propargyl alcohols into conjugated carbonyl compounds, followed by stereoselective reduction, presents an atom-economic alternative to traditional two-step oxidation-reduction sequences. pnas.org

Use of Renewable Feedstocks: Investigating routes that utilize biomass-derived starting materials would significantly improve the sustainability profile of the synthesis. For instance, methods for producing allyl alcohol from glycerol (B35011) are being explored and could potentially be adapted.

Aqueous Micellar Catalysis: Performing reactions in water using tailor-made surfactants can enhance the solubility of organic reactants and facilitate efficient catalysis, thereby reducing the reliance on volatile organic solvents. rsc.org

Transition-Metal-Free Radical Coupling: Exploring radical coupling reactions of aromatic alcohols under transition-metal-free conditions offers a pathway to form carbon-carbon bonds in a more sustainable manner. researchgate.net

The following table outlines potential green chemistry approaches for the synthesis of this compound:

| Green Chemistry Approach | Potential Application to this compound Synthesis | Expected Benefits |

| Biocatalysis | Use of enzymes like alcohol dehydrogenases for the stereoselective reduction of the corresponding ketone. rsc.orgnih.gov | High selectivity, mild reaction conditions, reduced waste. |

| Renewable Feedstocks | Deriving precursors from biomass sources. | Reduced reliance on fossil fuels, improved sustainability. |

| Aqueous Synthesis | Utilizing micellar catalysis to perform reactions in water. rsc.org | Elimination of hazardous organic solvents, simplified purification. |

| Flow Chemistry | Continuous processing to improve efficiency and safety. malvernpanalytical.comnih.gov | Enhanced heat and mass transfer, better process control, reduced waste. |

Discovery of Novel Catalytic Systems for Efficient Transformations

The development of novel and highly efficient catalytic systems is crucial for the selective synthesis of this compound and its derivatives. Research in this area is moving towards both biocatalytic and chemo-catalytic approaches.

Biocatalytic Systems: Enzymes offer unparalleled selectivity and operate under mild conditions. Future work will likely focus on:

Directed Evolution: Engineering enzymes to enhance their activity, stability, and selectivity for the specific substrate, this compound, will be a key area of research. nih.gov

Chemo-catalytic Systems: The discovery of new metal-based and organocatalysts continues to be a major driver of innovation in organic synthesis.

Ruthenium-Catalyzed Isomerization: Ruthenium complexes have shown promise in the redox isomerization of allylic alcohols to saturated carbonyl compounds, a key transformation that can be integrated into one-pot syntheses. rsc.org

Iridium-Catalyzed Asymmetric Allylation: Dual-catalysis systems combining an iridium complex with a chiral amine organocatalyst can be used for the stereodivergent allylation of aldehydes with allylic alcohols. nih.govacs.org

Phosphine Organocatalysis: Phosphine catalysts can mediate the ring-opening of cyclopropenones to form reactive intermediates that can be trapped to synthesize functionalized butenolides, showcasing the potential for novel synthetic routes. nih.govorganic-chemistry.org

Deeper Elucidation of Stereochemical Control Mechanisms

Achieving high stereoselectivity is paramount in the synthesis of chiral molecules like this compound. Future research will focus on gaining a more profound understanding of the mechanisms that govern stereochemical outcomes in both enzymatic and chemical catalysis.

Enzymatic Reactions: While enzymes are known for their high stereospecificity, the precise mechanisms are not always fully understood. youtube.comlibretexts.org Future studies will likely employ a combination of experimental techniques and computational modeling to elucidate the substrate binding modes and the transition states within the enzyme's active site that lead to the observed stereoselectivity. researchgate.net Understanding these mechanisms can pave the way for the rational design of enzymes with tailored stereochemical preferences. nih.gov

Asymmetric Catalysis: In metal-catalyzed and organocatalytic reactions, the origin of stereoselectivity lies in the intricate interactions between the substrate, the catalyst, and the reagents. pnas.org Detailed mechanistic studies, including kinetic analysis and the characterization of reaction intermediates, will be crucial for optimizing existing catalytic systems and designing new ones with improved stereocontrol.

Expansion of Synthetic Utility into New Chemical Spaces

This compound, as a functionalized allylic alcohol, is a versatile building block for organic synthesis. Future research will aim to expand its synthetic utility by exploring its reactivity in a wider range of chemical transformations.

Derivatization to Functionalized Butenolides: Butenolides are important structural motifs found in many natural products and bioactive compounds. researchgate.netchemrxiv.org Developing efficient methods to convert this compound into various substituted butenolides would significantly enhance its value as a synthetic intermediate. nih.govorganic-chemistry.orgresearchgate.net

Catalytic Asymmetric Allylic Alkylation: The use of this compound as a pronucleophile in asymmetric allylic alkylation reactions would provide access to a wide array of chiral compounds. nih.gov

Ruthenium-Catalyzed C-C Coupling: Ruthenium-catalyzed hydrogen auto-transfer reactions could enable the site-selective coupling of this compound with other molecules, leading to the formation of more complex structures. nih.gov

The following table highlights potential synthetic transformations for expanding the utility of this compound:

| Reaction Type | Potential Products | Significance |

| Oxidation | Chiral epoxides, aldehydes, or carboxylic acids | Access to a variety of functionalized building blocks. |

| Cyclization | Functionalized butenolides and other heterocyclic compounds. nih.govorganic-chemistry.org | Synthesis of biologically relevant scaffolds. researchgate.netchemrxiv.org |

| Cross-Coupling Reactions | More complex molecules with new carbon-carbon or carbon-heteroatom bonds. | Construction of diverse molecular architectures. |

| Polymerization | Chiral polymers with unique properties. | Development of novel materials. |

Integration with Flow Chemistry and Automated Synthesis Platforms